molecular formula C13H18Cl2N2O2 B057804 Medphalan CAS No. 13045-94-8

Medphalan

Cat. No.: B057804
CAS No.: 13045-94-8
M. Wt: 305.20 g/mol
InChI Key: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medphalan, also known as melphalan, is a chemotherapy drug that is commonly used to treat various types of cancer. It belongs to the class of alkylating agents and is known for its ability to damage DNA in cancer cells, ultimately leading to their death. Additionally, we will explore future directions for research on this compound.

Scientific Research Applications

  • Cytotoxicity and Transport Mechanisms :

  • Therapeutic Indices in Cancer Treatment :

    • A study on a transplantable plasma cell tumor used melphalan among other agents to evaluate their therapeutic indices, providing valuable information for cancer treatment (Rosenoer & Whisson, 1964).
  • Treatment of Medulloblastoma and Pineoblastoma :

    • A phase II study explored the effectiveness of melphalan in treating medulloblastoma and pineoblastoma, demonstrating its potential in pediatric oncology (Friedman et al., 1989).
  • Chemotherapy of Medulloblastoma :

    • Melphalan was tested against various human medulloblastoma cell lines, highlighting its activity and supporting its use in clinical trials (Friedman et al., 1988).
  • Melphalan Resistance in Multiple Myeloma :

    • Research on melphalan's role in multiple myeloma revealed that enhanced DNA repair contributes to drug resistance, offering insights for improving treatment efficacy (Chen et al., 2005).
  • DNA Cross-Link Repair as a Resistance Mechanism :

    • A study focused on melphalan's DNA interstrand crosslink repair as a mechanism for clinical resistance in multiple myeloma, shedding light on treatment challenges (Spanswick et al., 2000).
  • Polymeric Prodrug of Melphalan :

    • The development of a melphalan polymeric prodrug aimed to improve its solubility, elimination, and target specificity, marking a significant advancement in drug delivery systems (Li et al., 2014).
  • Resistance Mechanisms in Chinese Hamster Ovary Cells :

    • A study on melphalan-resistant Chinese hamster ovary cells provided insights into the drug's accumulation and resistance mechanisms, useful for understanding treatment failure in neoplasia (Elliott & Ling, 1981).
  • Amyloidosis Treatment :

    • High-dose melphalan was evaluated for its effectiveness in treating light-chain amyloidosis with cardiac involvement, demonstrating its feasibility and response correlation with survival (Madan et al., 2012).
  • Autologous Stem Cell Transplantation in Myeloma :

    • Autologous peripheral blood stem cell-supported high-dose melphalan was confirmed as standard therapy for myeloma, highlighting its role in modern cancer treatment (Barlogie et al., 2004).

Mechanism of Action

Target of Action

Medphalan, also known as D-Sarcolysine, is an alkylating agent that primarily targets DNA . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . The alkylating properties of this compound enable it to interact with multiple targets, making it a potent cytotoxic agent .

Mode of Action

This compound works by binding at the N7 position of guanine, a component of DNA, and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, leading to mutational and structural damage which is removed through the induction of apoptosis . As with other cytotoxic chemotherapies, DNA damage occurs in both dividing and non-dividing cells, in both tumor and normal tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair. The cross-linking of DNA strands inhibits both DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells . Melphalan also induces oxidative stress, which can lead to further DNA damage . Additionally, melphalan has been shown to affect the microbial metabolome, prompting expansion of enteric pathogens .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration, the terminal elimination half-life of this compound is approximately 75 minutes . The bioavailability of this compound varies between 25–89% when taken orally . It is metabolized through hydrolysis to inactive metabolites and is excreted primarily through the kidneys .

Result of Action

The primary result of this compound’s action is the death of tumor cells. By disrupting DNA synthesis and inducing DNA damage, this compound triggers apoptosis, or programmed cell death, in both dividing and non-dividing tumor cells . This leads to a reduction in tumor size and can slow the progression of diseases such as multiple myeloma and ovarian carcinoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can affect the uptake and action of this compound . Additionally, the drug-host-microbe interactions can drive tissue injury and fever . Understanding these interactions can help in developing strategies to enhance the efficacy of this compound and manage its side effects.

Safety and Hazards

Melphalan is a potent drug and should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The changing landscape of treatment options for multiple myeloma has led to a higher proportion of patients achieving deep, long-lasting responses to therapy . With the associated improvement in overall survival, the development of subsequent second malignancies has become of increased significance . The risk of second malignancy after multiple myeloma is affected by a combination of patient-, disease- and therapy-related risk factors . This review discusses recent data refining our knowledge of these contributing factors, including current treatment modalities which increase risk .

Biochemical Analysis

Biochemical Properties

Medphalan is an alkylating agent of the bischloroethylamine type . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . This compound binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

This compound exerts cytotoxic effects on both malignant and normal cells . It creates covalent bonds between DNA strands, with a correlation between the quantity of intrastrand cross-links created and the drug’s in vitro cytotoxicity as well as the patient’s response to therapy . It also has a dose-dependent cytotoxic effect .

Molecular Mechanism

At the molecular level, this compound chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a large variability in pharmacokinetic parameters, which is explained mainly by body weight . It is unstable, and even admixtures in 0.9% saline decompose at the rate of 1% every 10 minutes .

Dosage Effects in Animal Models

In animal models, this compound and its derivatives had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

This compound primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other this compound metabolites have been observed in humans .

Transport and Distribution

Due to its lipophilicity, this compound is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as melphalan and desethyl-melflufen .

Properties

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcolysin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOLYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medphalan
Reactant of Route 2
Medphalan
Reactant of Route 3
Medphalan
Reactant of Route 4
Medphalan
Reactant of Route 5
Reactant of Route 5
Medphalan
Reactant of Route 6
Reactant of Route 6
Medphalan
Customer
Q & A

Q1: What is the clinical efficacy of Medphalan in treating multiple myeloma (MM), particularly when complicated by extramedullary plasmacytomas (EM)?

A1: Research indicates that this compound, as part of traditional treatment regimens, demonstrated an 80% overall response rate (ORR) in patients newly diagnosed with MM complicated by EM []. While the study doesn't isolate this compound's individual contribution, it highlights its role within a multi-drug approach. It's important to note that this study doesn't directly compare the efficacy of this compound-containing regimens to other treatment options for this specific patient population.

Q2: Are there alternative treatment options for MM with EM, especially in cases of relapse or when traditional therapies are ineffective?

A2: The research suggests that Bortezomib, a proteasome inhibitor, shows promise in treating EM, achieving ORRs of 66.7% and 50% in different relapse scenarios []. This points towards Bortezomib as a potential alternative, particularly in cases where traditional therapies, which may include this compound, are less effective or in cases of relapse. Further research is needed to directly compare the efficacy and safety of Bortezomib to this compound-containing regimens in this context.

Q3: What are the challenges in treating MM with EM, and what future research directions are suggested by these findings?

A3: The research highlights the challenge of EM relapse in MM, suggesting that sub-clinical seeding of chemo-resistant tumor cells might contribute to this issue []. This underscores the need for further research into:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.